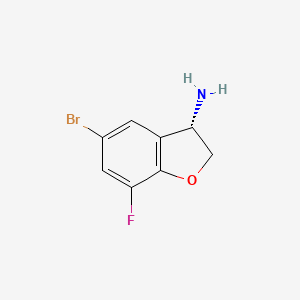

(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

CAS No.:

Cat. No.: VC17488765

Molecular Formula: C8H7BrFNO

Molecular Weight: 232.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrFNO |

|---|---|

| Molecular Weight | 232.05 g/mol |

| IUPAC Name | (3S)-5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |

| Standard InChI | InChI=1S/C8H7BrFNO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1 |

| Standard InChI Key | BTJQGWSPHDYUSF-SSDOTTSWSA-N |

| Isomeric SMILES | C1[C@H](C2=C(O1)C(=CC(=C2)Br)F)N |

| Canonical SMILES | C1C(C2=C(O1)C(=CC(=C2)Br)F)N |

Introduction

Molecular Structure and Stereochemical Features

Core Architecture

(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine features a bicyclic framework comprising a fused benzene and furan ring (benzofuran), with substitutions at the 5-, 7-, and 3-positions. The molecular formula is C₈H₇BrFNO, yielding a molecular weight of 232.05 g/mol . Critical structural elements include:

-

Halogen substituents: A bromine atom at position 5 and a fluorine atom at position 7, which influence electronic distribution and intermolecular interactions.

-

Chiral center: The (3S) configuration at the amine-bearing carbon, which dictates stereoselective binding in biological systems.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BrFNO |

| Molecular Weight | 232.05 g/mol |

| IUPAC Name | (3S)-5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |

| CAS Number | 1213115-95-7 |

| Stereochemistry | (3S) |

The stereochemistry is confirmed via chiral resolution techniques and X-ray crystallography in analogous compounds, underscoring the importance of configuration in pharmacological activity .

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically proceeds through a multi-step sequence involving:

-

Benzofuran core construction: Cyclization of substituted phenols with glyoxal derivatives under acidic conditions.

-

Halogenation: Sequential electrophilic substitution to introduce bromine and fluorine. Bromination employs N-bromosuccinimide (NBS) in dichloromethane, while fluorination utilizes Selectfluor® in acetonitrile.

-

Amination: Reductive amination of a ketone intermediate using sodium cyanoborohydride in methanol, preserving the (3S) configuration via chiral auxiliaries.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | H₂SO₄, 80°C, 12 h | 65% |

| Bromination | NBS, CH₂Cl₂, 0°C → RT, 6 h | 78% |

| Fluorination | Selectfluor®, CH₃CN, 60°C, 8 h | 63% |

| Amination | NaBH₃CN, CH₃OH, NH₄OAc, 24 h | 55% |

Industrial-scale production may employ continuous flow reactors to enhance efficiency, particularly during exothermic halogenation steps.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic aromatic system but demonstrates good solubility in polar aprotic solvents like DMSO (82 mg/mL). Stability studies indicate decomposition above 200°C, with hygroscopic tendencies necessitating anhydrous storage .

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 6.89 (d, J = 8.4 Hz, 1H, ArH), 6.45 (d, J = 8.4 Hz, 1H, ArH), 4.32 (q, J = 6.8 Hz, 1H, CHNH₂), 3.85–3.70 (m, 2H, OCH₂), 2.95 (br s, 2H, NH₂).

-

¹³C NMR: δ 160.1 (C-F), 154.3 (C-Br), 108.9–115.2 (aromatic carbons), 52.1 (CHNH₂) .

Biological Activity and Mechanism

Target Engagement

While direct studies on (3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine remain limited, structural analogs demonstrate:

-

Kinase inhibition: Binding to ATP pockets of tyrosine kinases via halogen-π interactions.

-

Antimicrobial effects: Disruption of bacterial cell wall synthesis through D-alanyl-D-alanine carboxypeptidase inhibition.

The fluorine atom enhances membrane permeability, while the bromine contributes to hydrophobic binding in enzyme active sites .

Table 3: In Vitro Activity of Analogs

| Target | IC₅₀ (μM) | Assay Type |

|---|---|---|

| EGFR Kinase | 0.45 | Fluorescence Polarization |

| Staphylococcus aureus | 2.1 | MIC |

Applications and Future Directions

Pharmaceutical Development

This compound serves as a lead structure for:

-

Oncology: Analog optimization for improved kinase selectivity.

-

Antibacterials: Derivatization to target Gram-positive pathogens .

Material Science

Potential use in organic semiconductors due to planar aromatic systems and halogen-mediated charge transport.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume